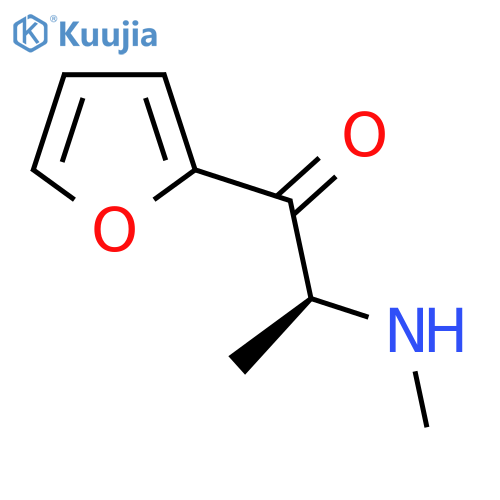Cas no 2107485-85-6 ((2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one)

2107485-85-6 structure
商品名:(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one
(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-799090
- 2107485-85-6
- (2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one
-
- インチ: 1S/C8H11NO2/c1-6(9-2)8(10)7-4-3-5-11-7/h3-6,9H,1-2H3/t6-/m0/s1
- InChIKey: AUBMAVVFJUYUEW-LURJTMIESA-N
- ほほえんだ: O1C=CC=C1C([C@H](C)NC)=O
計算された属性
- せいみつぶんしりょう: 153.078978594g/mol
- どういたいしつりょう: 153.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 42.2Ų
(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-799090-0.25g |
(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one |
2107485-85-6 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
| Enamine | EN300-799090-2.5g |
(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one |
2107485-85-6 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
| Enamine | EN300-799090-0.05g |
(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one |
2107485-85-6 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
| Enamine | EN300-799090-10.0g |
(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one |
2107485-85-6 | 95% | 10.0g |
$4545.0 | 2024-05-21 | |
| Enamine | EN300-799090-1.0g |
(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one |
2107485-85-6 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
| Enamine | EN300-799090-5.0g |
(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one |
2107485-85-6 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
| Enamine | EN300-799090-0.1g |
(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one |
2107485-85-6 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
| Enamine | EN300-799090-0.5g |
(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one |
2107485-85-6 | 95% | 0.5g |
$1014.0 | 2024-05-21 |
(2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
2107485-85-6 ((2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
